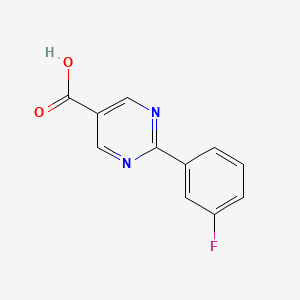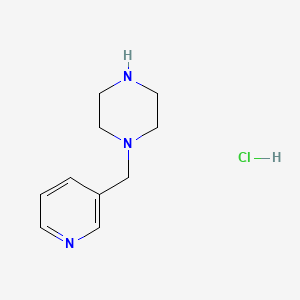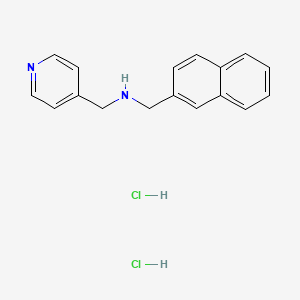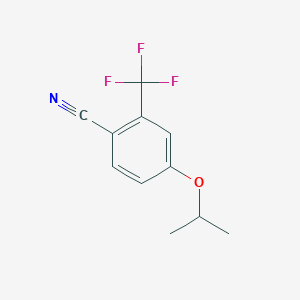
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile, also known as 4-PO-TMB, is a trifluoromethylated benzonitrile derivative that has recently been studied for its potential as an organic chemical reagent and pharmaceutical. 4-PO-TMB has been found to be a useful reagent in a variety of chemical reactions, such as oxidative transformations, cycloadditions, and photochemical reactions. It has also been studied for its potential use in the synthesis of pharmaceuticals, as it could potentially be used as a drug delivery system.
Applications De Recherche Scientifique
Dermatological Applications
One study focused on the rational design and synthesis of a novel, nonsteroidal androgen receptor antagonist for dermatological applications such as sebum control and treatment of androgenetic alopecia. This compound exhibited potent, selective activity and reduced the risk of systemic side effects due to its rapid metabolism (Li et al., 2008).
Spectroelectrochemical Properties
Another study synthesized new compounds with peripherally tetra-substituted phthalocyanine bearing a similar trifluoromethylbenzyl group. These compounds were characterized for their electrochemical and spectroelectrochemical properties, showing potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
High Voltage Lithium Ion Batteries
A novel application in energy storage was identified where 4-(Trifluoromethyl)-benzonitrile was used as an electrolyte additive for high voltage lithium ion batteries. This addition significantly improved the cyclic stability and capacity retention of the battery, highlighting the compound's utility in enhancing battery performance (Huang et al., 2014).
Intermediate for Pharmaceutical Synthesis
The synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile as an intermediate for bicalutamide, a pharmaceutical, was developed through an environmentally friendly method. This intermediate plays a crucial role in the synthesis process, demonstrating the chemical's importance in pharmaceutical manufacturing (Zhang Tong-bin, 2012).
Liquid Crystalline Behavior and Photophysical Properties
A study synthesized luminescent compounds with structures containing methoxy pyridine, benzonitrile, and alkoxy benzene to investigate their liquid crystalline behavior and photophysical properties. These compounds, characterized by spectral techniques, showed potential as mesogens and blue-emitting materials, indicating their application in display technologies (Ahipa et al., 2014).
Propriétés
IUPAC Name |
4-propan-2-yloxy-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTGRWJQZVGCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



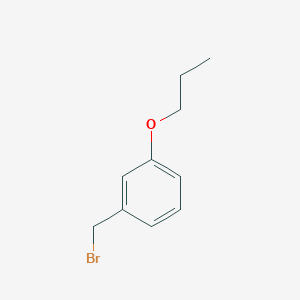
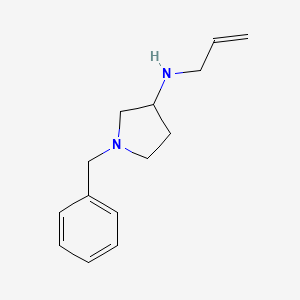
![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)

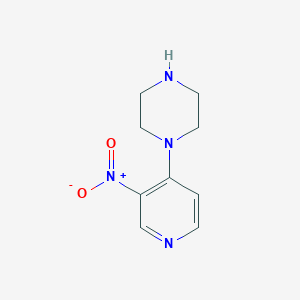
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)
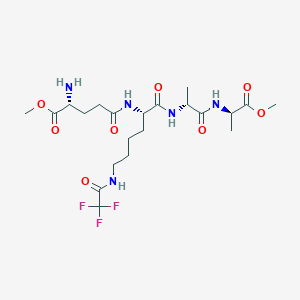

![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)

